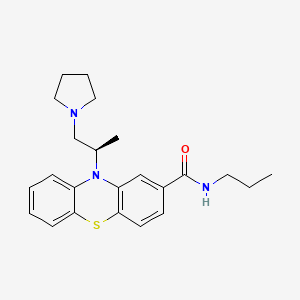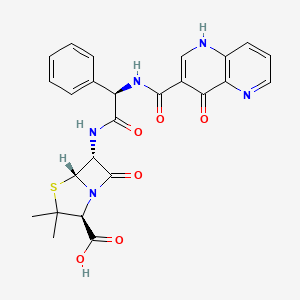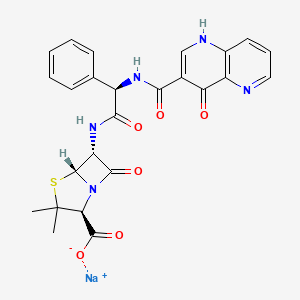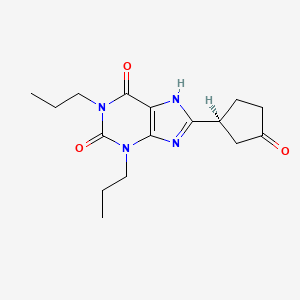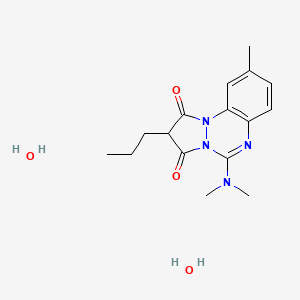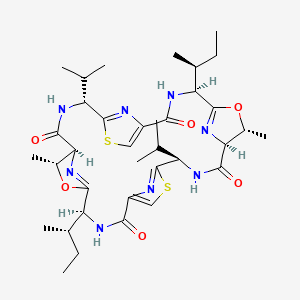
Ascidiacyclamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ascidiacyclamide is a cytotoxic cyclic peptide from the marine tunicate Ascidian.
Aplicaciones Científicas De Investigación
1. Synthesis and Configuration Analysis Ascidiacyclamide, a cytotoxic cyclic peptide from ascidian, has been successfully synthesized. This synthesis has enabled the determination of its absolute configuration, providing a foundation for further studies and applications (Hamada, Kato, & Shioiri, 1985).
2. Conformational Properties and Cytotoxicity Research has explored the CH⋯π interaction-mediated stabilization of ascidiacyclamide's square form, which is linked to its cytotoxic effects. The study of its conformational properties in solution and how they influence cytotoxicity is a significant area of research (Asano, Minoura, Yamada, & Doi, 2023).
3. Conformational Change Analysis Investigations into the conformational changes of ascidiacyclamide caused by asymmetric modifications have been conducted. This research provides insights into the molecular conformation-activity relationship, which is crucial for understanding its mechanism of action (Doi et al., 1999).
4. Analogues with Cyclic α-Amino Acids Studies have been carried out on ascidiacyclamide analogues, where cyclic α-amino acids were used as substitutes for oxazoline residues. This research helps in understanding the potential of these analogues for various applications, including their conformational properties and cytotoxic activities (Asano, Numata, Yamada, Minoura, & Doi, 2017).
5. Cyanobactin Chemistry and Biology Ascidiacyclamide has been a key compound in the study of cyanobactin chemistry and biology. Understanding its structure and bioactivity has contributed to the broader field of cyanobactin research, which has implications for drug discovery and ecological studies (Jaspars, 2014).
6. Incorporation of β‐Amino Acids Research on ascidiacyclamide analogues incorporating β‐amino acids has provided insights into their effects on structure, cytotoxicity, and interaction with copper (II) ions. Such studies are crucial for developing potential therapeutic applications (Asano, Yamada, & Doi, 2019).
7. Plasticity of the tert-Butyl Side Chain Investigations into the plasticity of the tert‐butyl side chain on ascidiacyclamide's conformational equilibrium have been conducted. This research helps in understanding the structural properties related to its cytotoxicity (Asano, Nakagawa, Miyajima, Yasui, Minoura, Yamada, & Doi, 2021).
Propiedades
Número CAS |
86701-12-4 |
|---|---|
Nombre del producto |
Ascidiacyclamide |
Fórmula molecular |
C36H52N8O6S2 |
Peso molecular |
757 g/mol |
Nombre IUPAC |
(4S,7R,8S,11R,18S,21R,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7,21-dimethyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C36H52N8O6S2/c1-11-17(7)25-33-43-27(19(9)49-33)31(47)39-24(16(5)6)36-38-22(14-52-36)30(46)42-26(18(8)12-2)34-44-28(20(10)50-34)32(48)40-23(15(3)4)35-37-21(13-51-35)29(45)41-25/h13-20,23-28H,11-12H2,1-10H3,(H,39,47)(H,40,48)(H,41,45)(H,42,46)/t17-,18-,19+,20+,23+,24+,25-,26-,27-,28-/m0/s1 |
Clave InChI |
QBRRPBPLIGDANJ-AXCFFLBZSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C |
SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |
SMILES canónico |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ascidiacyclamide cyclo(thiazole-D-Val-oxazoline-L-Ile)2 cyclo(thiazole-D-valyl-oxazoline-L-isoleucyl)2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



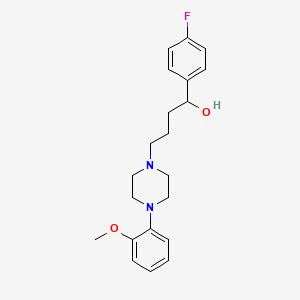
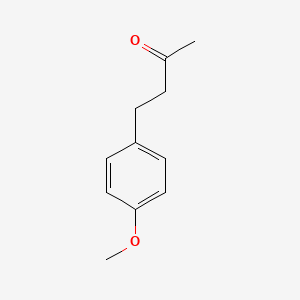
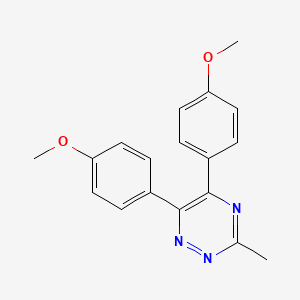
![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)
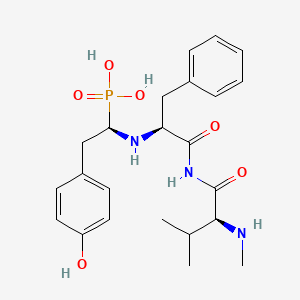
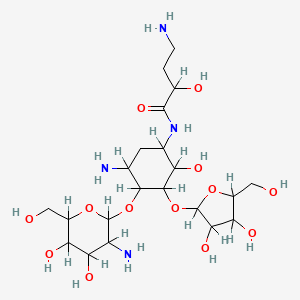
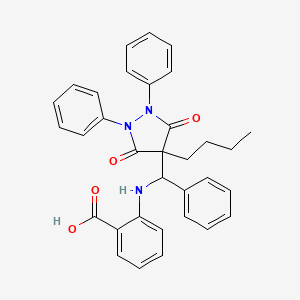
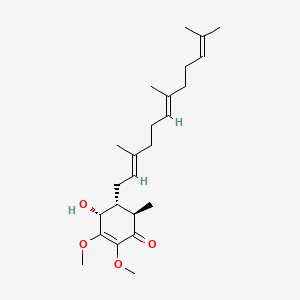
![N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid](/img/structure/B1665122.png)
